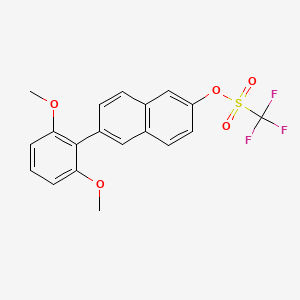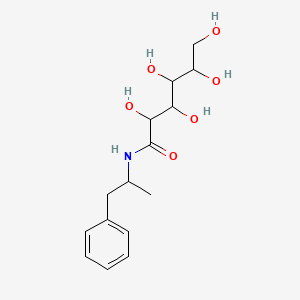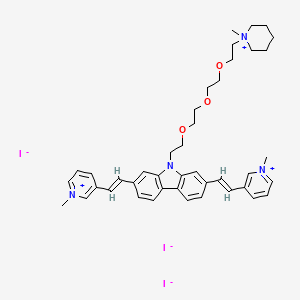
O6-(2-Hydroxypropyl)-2'-deoxyguanosine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3: is a modified nucleoside derivative It is a deoxyguanosine molecule where the oxygen at the sixth position is substituted with a 2-hydroxypropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3 typically involves the reaction of 2’-deoxyguanosine with 2-hydroxypropylating agents under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the presence of a base to facilitate the substitution reaction. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods: Industrial production of O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in compliance with regulatory standards to meet the requirements for pharmaceutical and research applications .
化学反应分析
Types of Reactions: O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications or studying its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the hydroxypropyl group.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.
Substitution: Various nucleophiles can be used to substitute the hydroxypropyl group, depending on the desired modification.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of modified nucleosides .
科学研究应用
O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3 has numerous applications in scientific research:
作用机制
The mechanism of action of O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3 involves its incorporation into DNA, where it can interfere with normal base pairing and replication processes. This interference can lead to mutations or trigger DNA repair mechanisms. The molecular targets include DNA polymerases and repair enzymes, which recognize and process the modified nucleoside .
相似化合物的比较
O6-Methyl-2’-deoxyguanosine: Similar in structure but with a methyl group instead of a hydroxypropyl group.
O6-Ethyl-2’-deoxyguanosine: Contains an ethyl group at the sixth position.
O6-Benzyl-2’-deoxyguanosine: Features a benzyl group at the sixth position.
Uniqueness: O6-(2-Hydroxypropyl)-2’-deoxyguanosine-d3 is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This modification allows for specific interactions with DNA and proteins, making it valuable for studying DNA damage and repair mechanisms .
属性
分子式 |
C13H19N5O5 |
|---|---|
分子量 |
328.34 g/mol |
IUPAC 名称 |
(2S,5R)-5-[2-amino-6-(1,1,2-trideuterio-2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H19N5O5/c1-6(20)4-22-12-10-11(16-13(14)17-12)18(5-15-10)9-2-7(21)8(3-19)23-9/h5-9,19-21H,2-4H2,1H3,(H2,14,16,17)/t6?,7?,8-,9+/m0/s1/i4D2,6D |
InChI 键 |
HLFWWFZDUMLOEE-UVJHXOSTSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C)O)OC1=NC(=NC2=C1N=CN2[C@H]3CC([C@@H](O3)CO)O)N |
规范 SMILES |
CC(COC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
![4-[Bis[(1,1-dimethylethoxy)carbonyl]aminobut-2-enoic Acid Ethyl Ester](/img/structure/B13842704.png)

![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)


